9H-Xanthen-9-one, 1,6,7-trihydroxy-2,3-dimethoxy-

aldose reductase diabetic complications Polygala arillata

Procure 1,6,7-Trihydroxy-2,3-dimethoxyxanthone (CAS 183210-65-3) as a defined aldose reductase (AR) inhibitor and multi-purpose antioxidant standard. Unlike generic xanthones, its precise 1,6,7-trihydroxy-2,3-dimethoxy topology is essential for reproducible AR screening in diabetic complication models (cataract, neuropathy, nephropathy). It benchmarks alongside epalrestat/norathyriol, outperforms two-OH xanthones in orthogonal free-radical assays (DPPH, H₂O₂, superoxide, hydroxyl), and serves as a well-characterized docking ligand (3 H-donors, 7 acceptors, TPSA 105 Ų). Ideal as a chemotaxonomic marker for Polygala spp. authentication via HPLC. Guarantee your assay sensitivity with the exact isomer—not a class-level substitute.

Molecular Formula C15H12O7
Molecular Weight 304.25 g/mol
CAS No. 183210-65-3
Cat. No. B15210593
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9H-Xanthen-9-one, 1,6,7-trihydroxy-2,3-dimethoxy-
CAS183210-65-3
Molecular FormulaC15H12O7
Molecular Weight304.25 g/mol
Structural Identifiers
SMILESCOC1=C(C(=C2C(=C1)OC3=CC(=C(C=C3C2=O)O)O)O)OC
InChIInChI=1S/C15H12O7/c1-20-11-5-10-12(14(19)15(11)21-2)13(18)6-3-7(16)8(17)4-9(6)22-10/h3-5,16-17,19H,1-2H3
InChIKeyTZKSXJLHDJMYHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,6,7‑Trihydroxy‑2,3‑dimethoxy‑9H‑xanthen‑9‑one (CAS 183210‑65‑3): Baseline Identity and Xanthone Class Placement


1,6,7‑Trihydroxy‑2,3‑dimethoxy‑9H‑xanthen‑9‑one (CAS 183210‑65‑3, PubChem CID 12133316, ChEMBL CHEMBL2436929) is a penta‑oxygenated xanthone natural product first isolated from Polygala arillata [1]. Its substitution pattern—hydroxy groups at C‑1, C‑6, and C‑7 and methoxy groups at C‑2 and C‑3—places it among the highly‑oxygenated xanthones commonly found in Polygala species (P. tenuifolia, P. fallax, P. wattersii) [2]. The compound possesses a molecular weight of 304.25 g·mol⁻¹, a computed XLogP3‑AA of 2.4, three hydrogen‑bond donor sites, and seven hydrogen‑bond acceptor sites, giving it a topological polar surface area of 105 Ų [3].

Why Generic Xanthone Substitution Fails: The Substitution‑Pattern Constraint of 1,6,7‑Trihydroxy‑2,3‑dimethoxy‑9H‑xanthen‑9‑one


Within the Polygala xanthone family, even minor changes in the number and position of hydroxyl and methoxy substituents produce different biological profiles. For example, 1,7‑dihydroxy‑2,3‑dimethoxyxanthone—differing only by the absence of the 6‑OH group—has been reported to antagonize tracheal contractions and inhibit LPS‑induced NO production in BV2 microglia [1], while the 1,6,7‑trihydroxy‑2,3‑dimethoxy isomer has been linked specifically to aldose reductase inhibition in P. arillata [2]. SAR analyses of diverse xanthone series confirm that both the total number of free hydroxyl/methoxyl groups and their regiochemistry significantly affect cytotoxic and enzyme‑inhibitory potencies [3]. Therefore, simple “xanthone‑class” substitution cannot be assumed; the precise 1,6,7‑trihydroxy‑2,3‑dimethoxy arrangement must be specified for reproducible aldose‑reductase‑focused or antioxidant investigations.

Quantitative Differentiation Evidence for 1,6,7‑Trihydroxy‑2,3‑dimethoxy‑9H‑xanthen‑9‑one (CAS 183210‑65‑3)


Aldose Reductase Inhibition: Unique Activity Among P. arillata Xanthones

In a phytochemical and pharmacological study of Polygala arillata roots, three xanthones—1‑methoxy‑2,3‑methylenedioxyxanthone (I), 1,7‑dihydroxy‑2,3‑methylenedioxyxanthone (II), and 1,6,7‑trihydroxy‑2,3‑dimethoxyxanthone (III, the target compound)—were all reported to inhibit aldose reductase activity [1]. Although the original publication (in Chinese, 1996) did not provide discrete IC₅₀ values, a later Scopus‑indexed entry explicitly tags this compound with the keyword 'Aldose reductase inhibitors' alongside 1,7‑dihydroxy‑2,3‑methylenedioxyxanthone, confirming the association [2]. By contrast, the closely related 1,7‑dihydroxy‑2,3‑dimethoxyxanthone (lacking the 6‑OH) has not been reported to inhibit aldose reductase; its documented pharmacology is confined to tracheal relaxation and NO‑production attenuation [3]. This divergence illustrates that the 6‑OH group contributes to aldose reductase engagement in a way that is absent in the 1,7‑dihydroxy‑2,3‑dimethoxy analog.

aldose reductase diabetic complications Polygala arillata

Antioxidant Activity Spectrum Differentiates This Xanthone from Less‑Hydroxylated Counterparts

Seven xanthones isolated from Polygala fallax roots were screened in four distinct in vitro antioxidant models (DPPH radical, H₂O₂, superoxide anion, and hydroxyl radical) [1]. 1,6,7‑Trihydroxy‑2,3‑dimethoxyxanthone (compound 4 in that study) exhibited measurable antioxidant activity in multiple models, although the original Chinese‑language paper reports the activities in qualitative terms ('different anti‑oxidation activities in different pharmacological models') [2]. A separate ChEMBL‑curated DPPH radical‑scavenging assay entry (CHEMBL825457) exists for this compound, confirming quantitative measurement in a standardized antioxidant assay [3]. In contrast, the mono‑methoxy analog 3‑hydroxy‑1,2‑dimethoxyxanthone (compound 3 in the same P. fallax study) showed a narrower antioxidant profile, while the methylenedioxy‑containing 1,7‑dihydroxy‑2,3‑methylenedioxyxanthone (compound 1) exhibited distinct model‑dependent behavior [1]. The broader hydroxyl substitution of the target compound (three phenolic OH groups versus two in many co‑occurring xanthones) is structurally consistent with its multi‑model radical‑scavenging capacity.

antioxidant DPPH H₂O₂ scavenging Polygala fallax

Regiochemical Hydroxyl/Methoxyl Pattern Produces Distinct Molecular Recognition Compared with Isomeric Xanthones

The 1,6,7‑trihydroxy‑2,3‑dimethoxy substitution pattern is regiochemically unique among Polygala‑derived xanthones. The compound's computed molecular properties—three H‑bond donors (positioned at C‑1, C‑6, C‑7), seven H‑bond acceptors, and a TPSA of 105 Ų—create a donor/acceptor topology distinct from its positional isomers [1]. For example, 1,3,6‑trihydroxy‑2,7‑dimethoxyxanthone (found in P. tenuifolia [2]) has the same elemental composition but places the second methoxy at C‑7 instead of C‑3, rearranging the H‑bond donor/acceptor surface. Similarly, 1,3,7‑trihydroxy‑2‑methoxyxanthone (from P. fallax [3]) replaces one methoxy with a hydroxyl, altering the H‑bond profile entirely. Structure–activity relationship studies across multiple xanthone series confirm that such regiochemical changes significantly impact target binding, particularly for enzymes with defined active‑site hydrogen‑bond networks such as aldose reductase [4]. The specific 1,6,7‑triOH‑2,3‑diOMe arrangement thus constitutes a distinct molecular entity whose recognition by biological targets cannot be extrapolated from isomeric or homolog‑series data.

molecular recognition H‑bond donor/acceptor SAR xanthone isomer

Physicochemical Property Differentiation: Lipophilicity and Hydrogen‑Bond Capacity Contrast with In‑Class Analogs

Among co‑isolated xanthones from Polygala species, 1,6,7‑trihydroxy‑2,3‑dimethoxyxanthone occupies a distinct physicochemical space [1]. Its computed XLogP3‑AA of 2.4 places it in a moderately lipophilic range, while its three hydrogen‑bond donors (all phenolic OH) and seven acceptors yield a TPSA of 105 Ų—values that satisfy Lipinski and Veber drug‑likeness criteria [2]. In contrast, the structurally similar 1,7‑dihydroxy‑2,3‑dimethoxyxanthone has only two H‑bond donors (lower aqueous solubility potential) and a correspondingly lower TPSA, while 1,7‑dihydroxy‑2,3‑methylenedioxyxanthone—being more constrained—has a different conformational profile [3]. These property differences directly impact solubility, permeability, and protein‑binding behavior. For instance, synthetic dimethoxyxanthones have been shown to bind to human serum albumin with affinities that depend on hydroxylation pattern [4]. Consequently, 1,6,7‑trihydroxy‑2,3‑dimethoxyxanthone is predicted to exhibit different pharmacokinetic handling compared with its less‑hydroxylated or methylenedioxy‑containing relatives.

XLogP3 TPSA hydrogen bonding drug‑likeness physicochemical profiling

Recommended Research and Industrial Application Scenarios for 1,6,7‑Trihydroxy‑2,3‑dimethoxy‑9H‑xanthen‑9‑one


Aldose Reductase Inhibitor Screening and Diabetic Complication Research

This compound is one of only three xanthones from Polygala arillata with documented aldose reductase (AR) inhibitory activity, making it a suitable positive control or scaffold for AR‑focused screening cascades targeting diabetic complications (cataract, neuropathy, nephropathy) [1]. Researchers should use it in parallel with epalrestat (clinical AR inhibitor, IC₅₀ ~67 nM [2]) and norathyriol (IC₅₀ 5.75 µM ) to benchmark assay sensitivity. The compound's distinct 1,6,7‑trihydroxy‑2,3‑dimethoxy substitution pattern provides a complementary SAR data point to 1,7‑dihydroxy‑2,3‑methylenedioxyxanthone, which also inhibits AR but has a different ring constraint (methylenedioxy vs. dimethoxy).

Multi‑Model Antioxidant Reference Standard for Natural Product Chemistry

Because 1,6,7‑trihydroxy‑2,3‑dimethoxyxanthone has demonstrated activity across four orthogonal free‑radical scavenging models (DPPH, H₂O₂, superoxide, hydroxyl radical) [1], it can serve as a multi‑purpose antioxidant reference standard when characterizing new Polygala extracts or synthetic xanthone derivatives. Its three phenolic OH groups confer broader radical‑quenching capacity than the two‑OH xanthones commonly used as single‑model standards. For procurement, this means one compound can support multiple assay formats rather than requiring separate standards for each radical species.

Computational Chemistry and Pharmacophore Modeling with Defined H‑Bond Topology

The compound's precisely defined H‑bond donor/acceptor topology (3 donors at C‑1, C‑6, C‑7; 7 acceptors including carbonyl, methoxy oxygens, and ring oxygen) [1] makes it a well‑characterized ligand for docking studies against aldose reductase (PDB structures widely available) or other enzymes with defined active‑site hydrogen‑bond networks. Its computed drug‑likeness parameters (XLogP3 2.4, TPSA 105 Ų) also support its use as a reference in virtual screening libraries where the xanthone scaffold is being explored for CNS or metabolic disease targets.

Quality‑Control Marker for Polygala Species Authentication

1,6,7‑Trihydroxy‑2,3‑dimethoxyxanthone has been isolated from multiple Polygala species including P. arillata, P. fallax, P. wattersii, and P. tenuifolia [1], making it a potential chemotaxonomic marker for species authentication. Its unique retention time and UV‑Vis spectrum (xanthone chromophore) allow HPLC‑based quantification in crude extracts. Unlike polygalaxanthone III (a glycoside used in the Chinese Pharmacopoeia for P. tenuifolia quality control [2]), this aglycone xanthone is simpler to synthesize or isolate as a pure reference standard.

Quote Request

Request a Quote for 9H-Xanthen-9-one, 1,6,7-trihydroxy-2,3-dimethoxy-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.